1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanone, featuring a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with 3-ethyl-4-mercaptophenyl benzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone .
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction rates and yields .
Scientific Research Applications
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one exerts its effects depends on its chemical structure. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: This isomer differs in the position of the ethyl and mercapto groups on the phenyl ring, which can affect its reactivity and biological activity.
Phenylacetone: A simpler analog without the chloro and mercapto groups, used primarily in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another related compound used in organic synthesis and as a precursor for various chemicals.
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(4-5-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
OJYURSITMOHCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
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